molecular formula C6H9N3O B155999 5-(Aminomethyl)-2-methylpyrimidin-4-ol CAS No. 1749-72-0

5-(Aminomethyl)-2-methylpyrimidin-4-ol

Cat. No.: B155999
CAS No.: 1749-72-0
M. Wt: 139.16 g/mol
InChI Key: PSTACWJBJZYESW-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methylpyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C6H10N4O. This compound is characterized by a pyrimidine ring substituted with an aminomethyl group at the 5-position and a methyl group at the 2-position, along with a hydroxyl group at the 4-position. It is known for its significant role in various biochemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-4,5-diol with formaldehyde and ammonia, which leads to the formation of the desired compound through a series of intermediate steps. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C, with a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen gas and metal catalysts.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions, with conditions varying depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological and chemical properties based on the nature of the substituents introduced.

Scientific Research Applications

5-(Aminomethyl)-2-methylpyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its role in enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-aminomethyl-2-methylpyrimidine
  • 2-Methyl-4-amino-5-aminomethylpyrimidine
  • 5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids

Uniqueness

5-(Aminomethyl)-2-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and biochemical research.

Properties

IUPAC Name

5-(aminomethyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-8-3-5(2-7)6(10)9-4/h3H,2,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTACWJBJZYESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263289
Record name 5-(Aminomethyl)-2-methyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1749-72-0
Record name 5-(Aminomethyl)-2-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1749-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-2-methyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(aminomethyl)-2-methylpyrimidin-4-ol
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